Barbadin
Overview
Description
Barbadin is a novel and selective inhibitor of the interaction between β-arrestin and β2-adaptin. It has been shown to block agonist-promoted endocytosis of several receptors, including β2-adrenergic, V2-vasopressin, and angiotensin-II type-1 receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
Barbadin can be synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a combination of organic reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties. This step may involve reactions such as alkylation, acylation, and sulfonation.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process may also involve purification steps, such as recrystallization and chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Barbadin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups.
Scientific Research Applications
Barbadin has a wide range of applications in scientific research, including:
Mechanism of Action
Barbadin exerts its effects by selectively inhibiting the interaction between β-arrestin and β2-adaptin. This inhibition blocks the endocytosis of receptors such as β2-adrenergic, V2-vasopressin, and angiotensin-II type-1 receptors . By preventing receptor internalization, this compound modulates receptor signaling pathways, leading to various cellular responses. The molecular targets of this compound include the β-arrestin and β2-adaptin proteins, which play crucial roles in receptor-mediated endocytosis and signaling .
Comparison with Similar Compounds
Barbadin is unique in its selective inhibition of the β-arrestin/β2-adaptin interaction. Similar compounds include:
This compound stands out due to its specificity for the β-arrestin/β2-adaptin interaction, making it a valuable tool for studying receptor endocytosis and signaling pathways.
Properties
IUPAC Name |
3-amino-5-(4-benzylphenyl)thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c20-22-12-21-18-17(19(22)23)16(11-24-18)15-8-6-14(7-9-15)10-13-4-2-1-3-5-13/h1-9,11-12H,10,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBXPCSXEQQADU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC4=C3C(=O)N(C=N4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165986 | |
Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601165986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356568-70-2 | |
Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356568-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601165986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Barbadin?
A1: this compound exerts its effects by binding to the clathrin adaptor protein (AP2), specifically disrupting the interaction between AP2 and β-arrestin. [] This disruption prevents β-arrestin-mediated endocytosis of G protein-coupled receptors (GPCRs) without completely abolishing the internalization process. [, ]
Q2: How does this compound impact the function of Formyl Peptide Receptor 2 (FPR2) in neutrophils?
A2: While this compound inhibits the AP2/β-arrestin interaction typically involved in FPR2 endocytosis, it surprisingly does not prevent the receptor's internalization. [] Instead, this compound selectively enhances FPR2-mediated release of reactive oxygen species (ROS) from neutrophils. [] This effect is independent of both β-arrestin recruitment and receptor endocytosis, suggesting a role for AP2 in FPR2-mediated ROS production. []
Q3: Can this compound influence the effectiveness of drugs targeting other GPCRs?
A3: Research suggests that this compound can potentiate the effects of certain GPCR agonists. For example, co-administration of this compound with Lorcaserin, a serotonin 2C receptor (5-HT2CR) agonist used for weight management, was shown to enhance and prolong Lorcaserin’s effects on weight loss and appetite reduction in mice. [, ] This enhanced effect is attributed to this compound's ability to prevent 5-HT2CR internalization, thereby maintaining the sensitivity of POMC neurons in the arcuate nucleus of the hypothalamus to Lorcaserin stimulation. [, ]
Q4: Does this compound demonstrate efficacy in models of disease?
A4: this compound has been explored in various preclinical models:
Q5: Are there any limitations observed with this compound in preclinical studies?
A5: Despite its promising effects in some models, this compound did not demonstrate significant benefits in a mouse model of Marfan syndrome when combined with lower doses of Losartan, an angiotensin II receptor blocker. [] This finding suggests that complete blockade of the target receptor, achievable with a high dose of Losartan alone, might be necessary for therapeutic efficacy in this specific context. []
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